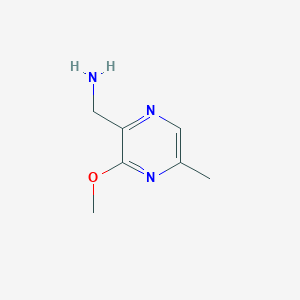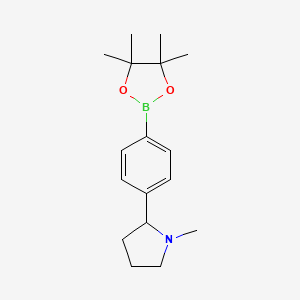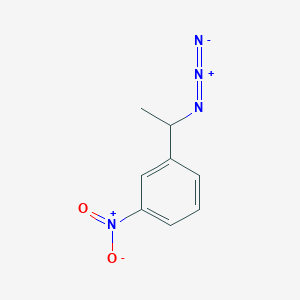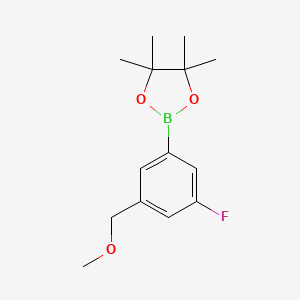![molecular formula C14H21NOSi B13990320 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile CAS No. 179056-06-5](/img/structure/B13990320.png)
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyldimethylsiloxymethyl)benzonitrile is an organic compound with the molecular formula C14H21NOSi. It is characterized by the presence of a benzonitrile group attached to a tert-butyldimethylsiloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsiloxymethyl)benzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) followed by a nucleophilic substitution reaction. The general steps are as follows:
Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using TBDMS-Cl in the presence of a base such as imidazole or triethylamine.
Nucleophilic Substitution: The protected intermediate undergoes a nucleophilic substitution reaction with a suitable nitrile source, such as 4-cyanobenzyl chloride, to yield the final product.
Industrial Production Methods
Industrial production methods for 4-(tert-Butyldimethylsiloxymethyl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsiloxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group or the tert-butyldimethylsiloxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzonitriles or silyl ethers.
Scientific Research Applications
4-(tert-Butyldimethylsiloxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsiloxymethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxymethyl group can act as a protecting group, while the benzonitrile group can participate in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.
4-(tert-Butyldimethylsilyl)oxybenzonitrile: Similar but lacks the methylene bridge between the silyl group and the benzene ring.
Uniqueness
4-(tert-Butyldimethylsiloxymethyl)benzonitrile is unique due to the presence of both a silyl ether and a nitrile group, which imparts distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
179056-06-5 |
|---|---|
Molecular Formula |
C14H21NOSi |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,11H2,1-5H3 |
InChI Key |
MWJKVXZWTXJHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)



![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)

![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)

![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
